

# Chemical structure and properties of Tricaprylyl citrate

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## Compound of Interest

Compound Name: *Tricaprylyl citrate*

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## Tricaprylyl Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tricaprylyl citrate**, a triester of citric acid and caprylyl alcohol, is a versatile compound with significant applications in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

### Chemical Structure and Identification

**Tricaprylyl citrate**, also known as trioctyl citrate, is chemically designated as trioctyl 2-hydroxypropane-1,2,3-tricarboxylate. It is formed through the esterification of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).

Chemical Structure:

Figure 1: Chemical Structure of **Tricaprylyl Citrate**.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	trioctyl 2-hydroxypropane-1,2,3-tricarboxylate[1]
Synonyms	Trioctyl citrate, Tri-n-octyl citrate, Bernel ester TCC[1]
CAS Number	76414-35-2[1]
Molecular Formula	C <sub>30</sub> H <sub>56</sub> O <sub>7</sub> [1]
Molecular Weight	528.76 g/mol [2]

## Physicochemical Properties

**Tricaprylyl citrate** is a colorless, oily liquid at room temperature. It is characterized by its low volatility and good compatibility with a range of polymers.

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless liquid	[2]
Solubility in Water	Insoluble	[2]
Stability	Stable under normal conditions; hydrolyzes under strong acid or alkali	
Primary Functions	Emollient, Skin Conditioning Agent, Plasticizer	[2]

Note: Specific values for boiling point, melting point, and density are not consistently reported in publicly available literature and should be determined experimentally for specific applications.

## Synthesis of Tricaprylyl Citrate

The primary method for synthesizing **Tricaprylyl citrate** is through the direct esterification of citric acid with n-octanol (caprylyl alcohol). The reaction is typically catalyzed by an acid catalyst, and the removal of water drives the equilibrium towards the formation of the triester.

## Experimental Protocol: Acid-Catalyzed Esterification[3]

This protocol is based on the methodology described in patent CN101245008A for the synthesis of trioctyl citrate.

Materials:

- Citric acid (0.1 mol)
- n-octanol (0.45 mol)
- Toluene (10 ml, as a water-carrying agent)
- Naphthalenesulfonic acid methylal (0.3 g, as a catalyst)
- Sodium bicarbonate solution (5-10% w/v)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Activated Carbon

Equipment:

- 100 mL three-necked flask
- Electromagnetic stirrer
- Thermometer
- Reflux condenser
- Water separator (Dean-Stark apparatus)
- Heating mantle

- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Combine citric acid (0.1 mol), n-octanol (0.45 mol), and toluene (10 ml) in the three-necked flask equipped with a stirrer, thermometer, reflux condenser, and water separator.
- Heat the mixture with stirring until the citric acid is completely dissolved.
- Add the naphthalenesulfonic acid methylal catalyst (0.3 g) to the reaction mixture.
- Heat the mixture to reflux and continue stirring. Water generated from the reaction will be collected in the water separator.
- Monitor the reaction until no more water is collected in the separator (approximately 4 hours).
- Cool the reaction mixture to room temperature and filter to remove the catalyst.
- Wash the filtrate with a 5-10% sodium bicarbonate solution in a separatory funnel until the aqueous layer is neutral.
- Separate the organic phase and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Add activated carbon for decolorization and stir.
- Filter the mixture to remove the activated carbon.
- Remove the toluene and any excess n-octanol under reduced pressure using a rotary evaporator to obtain the final product, **Tricaprylyl citrate**.

Logical Workflow for **Tricaprylyl Citrate** Synthesis:



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Figure 2: Synthesis Workflow for **Tricaprylyl Citrate**.

## Analytical Methodologies

The analysis of **Tricaprylyl citrate** in various matrices, such as cosmetic formulations, typically involves chromatographic techniques to ensure its identity, purity, and concentration.

### Gas Chromatography-Mass Spectrometry (GC-MS)

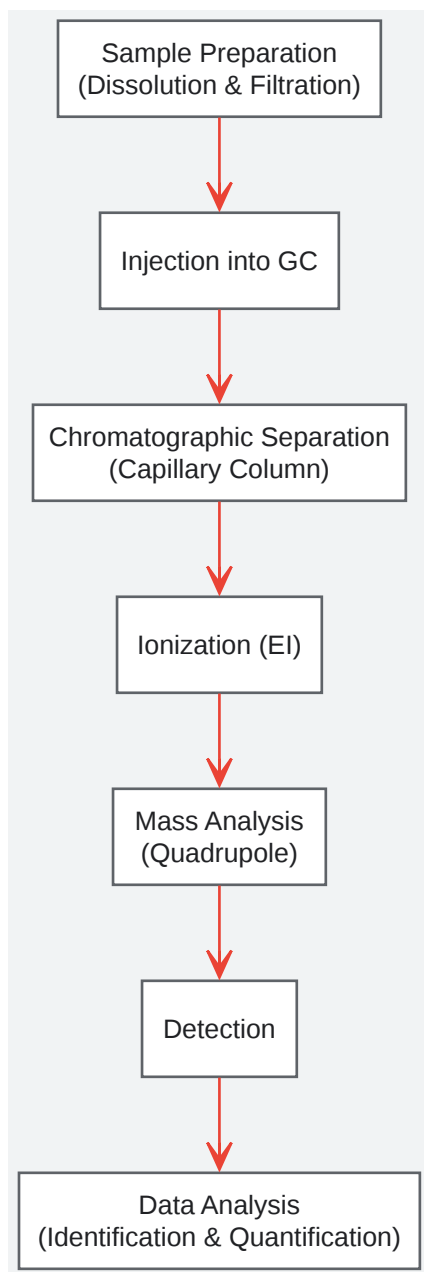
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Tricaprylyl citrate**.

Hypothetical GC-MS Experimental Protocol:

- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280 °C.
- Oven Temperature Program:
  - Initial temperature: 150 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 300 °C.
  - Final hold: 10 minutes at 300 °C.
- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Sample Preparation:
  - Accurately weigh a known amount of the sample containing **Tricaprylyl citrate**.
  - Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate or hexane).
  - Filter the solution through a 0.45 µm syringe filter into a GC vial.
  - Inject a 1 µL aliquot into the GC-MS system.

Logical Flow for GC-MS Analysis:



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Figure 3: GC-MS Analysis Workflow.

## High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of **Tricaprylyl citrate**, particularly for its quantification in non-volatile matrices.

Hypothetical HPLC Experimental Protocol:

- Instrumentation: HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
  - Gradient: Start with 70% acetonitrile, increase to 100% over 15 minutes, hold for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector:
  - UV: 210 nm (if chromophores are present or derivatization is used).
  - ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.
- Sample Preparation:
  - Accurately weigh a known amount of the sample.
  - Dissolve in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or isopropanol).
  - Filter through a 0.45 µm syringe filter into an HPLC vial.
  - Inject a 10 µL aliquot into the HPLC system.

## Applications

**Tricaprylyl citrate** is primarily utilized in the following sectors:

- Cosmetics and Personal Care: It functions as an emollient and skin-conditioning agent in a wide range of products, including lotions, creams, and color cosmetics. Its ability to form a non-occlusive film on the skin helps to reduce water loss and maintain skin hydration.



- Pharmaceuticals: It can be used as a non-toxic plasticizer for polymer coatings in oral dosage forms.
- Food Industry: As a "green" plasticizer, it finds use in food packaging materials.[3]

## Safety and Regulatory Information

**Tricaprylyl citrate** is generally considered to be a safe ingredient for its intended uses in cosmetics and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters and concluded them to be safe under the current conditions of use in cosmetics.

## Conclusion

**Tricaprylyl citrate** is a well-characterized compound with established applications, particularly in the cosmetics industry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and foundational analytical methodologies. For specific applications, further optimization and validation of the provided experimental protocols are recommended to meet the requirements of researchers, scientists, and drug development professionals.

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